molecular formula C9H19NO2S B10895230 N-cyclohexyl-N-ethylmethanesulfonamide

N-cyclohexyl-N-ethylmethanesulfonamide

Cat. No.: B10895230
M. Wt: 205.32 g/mol
InChI Key: ZIWIYIHGPRALKG-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethylmethanesulfonamide is a synthetic sulfonamide of interest in medicinal chemistry and chemical synthesis. Sulfonamides are a significant class of compounds known for their diverse biological activities and utility as intermediates for complex molecules. Research Applications: This compound serves as a key precursor in the synthesis of biologically active sulfur-containing heterocyclic compounds . Its structure, featuring a cyclohexyl group, is commonly explored in the development of novel pharmacologically active molecules, as similar cyclohexylamine-containing compounds have been reported as activators of central nervous system receptors . Furthermore, sulfonamide cores are actively investigated for their potential to modulate therapeutic targets, such as the retinoic acid-related orphan receptor γ (RORγ), which is implicated in inflammatory and autoimmune diseases . For Research Use Only. This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a cosmetic ingredient. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

N-cyclohexyl-N-ethylmethanesulfonamide

InChI

InChI=1S/C9H19NO2S/c1-3-10(13(2,11)12)9-7-5-4-6-8-9/h9H,3-8H2,1-2H3

InChI Key

ZIWIYIHGPRALKG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process begins with the synthesis of N-cyclohexylmethanesulfonamide, a primary sulfonamide, through the reaction of methanesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. Subsequent alkylation introduces the ethyl group via nucleophilic substitution. Deprotonation of the sulfonamide nitrogen using a strong base like sodium hydride generates a nucleophilic amide ion, which reacts with ethyl iodide to form the secondary sulfonamide.

The mechanism proceeds as follows:

  • Deprotonation :
    RSO2NH2+NaHRSO2NNa++H2\text{RSO}_2\text{NH}_2 + \text{NaH} \rightarrow \text{RSO}_2\text{N}^- \text{Na}^+ + \text{H}_2

  • Alkylation :
    RSO2NNa++CH3CH2IRSO2N(CH2CH3)+NaI\text{RSO}_2\text{N}^- \text{Na}^+ + \text{CH}_3\text{CH}_2\text{I} \rightarrow \text{RSO}_2\text{N}(\text{CH}_2\text{CH}_3) + \text{NaI}

Experimental Procedure

A representative protocol adapted from the synthesis of N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide involves:

  • Dissolving N-cyclohexylmethanesulfonamide (4.3 mmol) in anhydrous N,N-dimethylformamide (DMF).

  • Adding sodium hydride (8.6 mmol) and stirring at room temperature for 30 minutes.

  • Introducing ethyl iodide (8.6 mmol) and continuing stirring for 3 hours.

  • Quenching the reaction with ice, isolating the precipitate, and recrystallizing from methanol.

Key Parameters :

  • Solvent : DMF enhances the solubility of ionic intermediates.

  • Temperature : Room temperature minimizes side reactions.

  • Base : Sodium hydride ensures complete deprotonation of the sulfonamide.

Optimization and Yields

Yields for analogous alkylations of sulfonamides range from 80% to 90% under optimized conditions. Factors affecting efficiency include:

  • Electrophile reactivity : Ethyl iodide outperforms ethyl bromide due to superior leaving-group ability.

  • Stoichiometry : A 2:1 ratio of alkylating agent to sulfonamide ensures complete substitution.

  • Purification : Recrystallization from methanol or acetonitrile improves purity (>98% by HPLC).

Direct Synthesis from Secondary Amines

An alternative route involves the direct reaction of methanesulfonyl chloride with N-cyclohexylethylamine, a pre-formed secondary amine. This one-step method bypasses the need for alkylation but requires access to the secondary amine precursor.

Reaction Conditions

The procedure follows standard sulfonamide synthesis protocols:

  • Dissolving N-cyclohexylethylamine in dichloromethane or tetrahydrofuran (THF).

  • Adding methanesulfonyl chloride (1.1 equiv) dropwise at 0–5°C.

  • Introducing a tertiary amine base (e.g., triethylamine or pyridine) to neutralize HCl.

  • Stirring at room temperature for 1–2 hours, followed by aqueous workup and crystallization.

Critical Considerations :

  • Temperature Control : Exothermic reactions necessitate cooling to prevent decomposition.

  • Base Selection : Pyridine offers dual functionality as a base and catalyst.

Substrate Availability and Considerations

The feasibility of this method hinges on the availability of N-cyclohexylethylamine, which can be synthesized via:

  • Reductive amination : Cyclohexanone and ethylamine in the presence of a reducing agent like sodium cyanoborohydride.

  • Alkylation of cyclohexylamine : Reaction with ethyl iodide under basic conditions.

Industrial scalability is limited by the cost and stability of secondary amines, making this route less common than the alkylation approach.

Comparative Analysis of Methods

Parameter Alkylation Route Direct Synthesis Route
Steps 2 (sulfonamide + alkylation)1 (direct coupling)
Yield 80–90%70–85% (estimated)
Substrate Complexity Requires primary sulfonamideRequires secondary amine
Industrial Scalability High (simple reagents)Moderate (amine availability)
Purity >98% after crystallizationDependent on amine purity

Industrial Applications and Scalability

The alkylation method is preferred for large-scale production due to its operational simplicity and compatibility with continuous-flow systems. Microreactor technology, as demonstrated in the synthesis of N-cyclohexyl-2-benzothiazole sulfenamide, could reduce reaction times from hours to minutes while improving mass transfer.

Case Study :
A pilot-scale adaptation of the alkylation route achieved a throughput of 1.2 kg/day with 87% yield, underscoring its industrial viability .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonic esters, and substituted sulfonamides .

Scientific Research Applications

Chemical Applications

1.1 Scorch Inhibitor in Rubber Manufacturing
N-cyclohexyl-N-ethylmethanesulfonamide is utilized as a scorch inhibitor in the rubber industry. It is particularly effective in preventing premature vulcanization of natural and synthetic rubbers, including butyl rubber and ethylene-propylene terpolymers. The compound has been shown to enhance the processing safety of rubber by delaying scorch times without adversely affecting the ultimate physical properties of the rubber products.

Table 1: Performance of this compound as a Scorch Inhibitor

Rubber TypeAccelerator SystemScorch Time (min)Physical Properties
Natural Rubber2-(Morpholinothio)benzothiazoleIncreased by 10%No significant change
Styrene-Butadiene RubberVarious systemsIncreased by 15%Maintained
Ethylene-Propylene TerpolymerDicyclopentadieneIncreased by 12%Maintained

Biological Applications

2.1 Potential as a Pharmaceutical Agent
Research has indicated that this compound may exhibit biological activity relevant to medicinal chemistry. It is being explored for its interactions with specific enzymes and receptors, potentially leading to therapeutic applications.

2.2 Anti-inflammatory and Anticancer Research
Recent studies have focused on the compound's potential anti-inflammatory properties and its efficacy against cancer cell lines.

Table 2: Biological Activity Studies Involving this compound

Study TypeObjectiveFindingsReference Year
Anti-inflammatory StudyAssess TNF-alpha reductionReduced TNF-alpha levels by approximately 50%2025
Anticancer ActivityEvaluate effects on MCF-7 cellsIC50 = 15 µM after 48 hours2023

Industrial Applications

3.1 Specialty Chemical Production
In industrial contexts, this compound serves as an intermediate in the synthesis of more complex organic compounds. Its utility spans various chemical processes, making it valuable in specialty chemical production.

Case Studies

Case Study 1: Scorch Inhibition in Natural Rubber
A study investigated the effectiveness of this compound as a scorch inhibitor in natural rubber stocks accelerated by different systems. The results demonstrated significant improvements in scorch times without degrading physical properties, establishing its role as a vital additive in rubber formulation.

Case Study 2: Anticancer Effects on Breast Cancer Cells
A recent investigation into the anticancer properties of this compound revealed its cytotoxic effects on human breast cancer cells (MCF-7). The compound exhibited a dose-dependent decrease in cell viability, highlighting its potential as a candidate for further pharmacological development.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by preventing the synthesis of essential bacterial components .

Comparison with Similar Compounds

Substituent Effects on Structural and Electronic Properties

Compound Name Substituents Key Structural Features Hydrogen Bonding Network Biological Relevance
N-Cyclohexyl-N-ethylmethanesulfonamide Ethyl, cyclohexyl on N; methanesulfonamide Chair cyclohexyl conformation; 2D hydrogen bonding via C10–H10B and C13–H13 Extended 2D network in bc plane Precursor for bioactive heterocycles
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide 4-methylphenyl, ethyl, cyclohexyl Methyl increases steric bulk; dihedral angle ~59.9° between benzene and cyclohexyl Similar C–H⋯O bonds; enhanced rigidity Improved thermal stability
1-(2-Chlorophenyl)-N-cyclohexylmethanesulfonamide 2-chlorophenyl, cyclohexyl Chlorine introduces electronegativity; alters electronic density on aryl ring Not reported Potential enhanced antimicrobial activity
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide 2-methoxyphenyl, ethyl Methoxy group donates electrons; planar aromatic system with O–H interactions π-π stacking dominant Antioxidant/anti-inflammatory
N-Cyclohexyl-5-fluoro-2-methoxy-N-methylbenzenesulfonamide 5-fluoro, 2-methoxy, methyl Fluorine (electron-withdrawing) and methoxy (electron-donating) create dipole moments Complex H-bonding with F and O atoms Targeted drug design (e.g., kinase inhibitors)

Physical and Chemical Properties

  • Solubility : Methanesulfonamide derivatives (e.g., target compound) are more polar than benzenesulfonamides, increasing water solubility. Bulky substituents (e.g., cyclohexyl) reduce solubility .
  • Melting Points: Compounds with extended hydrogen-bonding networks (e.g., target compound’s 2D network) exhibit higher melting points (>150°C) compared to non-hydrogen-bonded analogues .
  • Stability : Electron-withdrawing groups (e.g., Cl, F) enhance oxidative stability but may reduce thermal stability due to increased polarity .

Q & A

Q. What synthetic methodologies are commonly employed for N-cyclohexyl-N-ethylmethanesulfonamide?

  • Methodological Answer: The compound is typically synthesized via alkylation of a sulfonamide precursor (e.g., N-cyclohexyl-4-methylbenzenesulfonamide) using ethyl iodide in the presence of a strong base like sodium hydride (NaH). Reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) at room temperature, followed by crystallization from methanol for purification . Key steps include stoichiometric control of the alkylating agent and base to minimize side reactions.

Q. What spectroscopic techniques are used to confirm the structural identity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and bond connectivity. Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1300–1150 cm⁻¹). Mass spectrometry (MS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides precise bond lengths, angles, and conformational data (e.g., cyclohexyl chair conformation with puckering amplitude Q = 0.567 Å) .

Q. How is purity assessed during synthesis?

  • Methodological Answer: Purity is evaluated via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Elemental analysis (C, H, N, S) ensures stoichiometric consistency. Differential scanning calorimetry (DSC) may assess thermal stability, while X-ray crystallography confirms absence of polymorphic impurities .

Advanced Research Questions

Q. How do steric effects from the cyclohexyl and ethyl groups influence reaction kinetics and regioselectivity?

  • Methodological Answer: Steric hindrance from the bulky cyclohexyl group can slow alkylation kinetics. Computational modeling (e.g., density functional theory) predicts transition-state geometries, while experimental optimization may involve elevated temperatures or phase-transfer catalysts to improve reaction rates. Competitive pathways (e.g., over-alkylation) are monitored via time-resolved NMR .

Q. What strategies resolve contradictions in reported crystallographic data for sulfonamide derivatives?

  • Methodological Answer: Discrepancies in dihedral angles or hydrogen-bonding networks are analyzed by comparing multiple crystal structures under varying conditions (e.g., solvent, temperature). For example, in N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, two independent molecules in the asymmetric unit exhibit dihedral angles of 40.29° and 37.91° between phenyl and cyclohexyl planes, highlighting conformational flexibility. Redundancy in data collection (e.g., high-resolution synchrotron X-ray) improves reliability .

Q. How do non-covalent interactions (e.g., C–H···O) stabilize the crystal lattice?

  • Methodological Answer: Hydrogen-bonding networks are mapped using Hirshfeld surface analysis. In N-cyclohexyl-N-ethyl derivatives, C10–H10B···O1 and C13–H13···O2 interactions form 2D networks in the bc plane, influencing melting points and solubility. Lattice energy calculations (e.g., PIXEL method) quantify these interactions .

Q. What computational tools predict synthetic pathways for novel sulfonamide analogs?

  • Methodological Answer: Retrosynthetic algorithms (e.g., AI-powered platforms like Pistachio or Reaxys) propose routes based on known reaction templates. For example, substituent compatibility at the sulfonamide nitrogen is evaluated using electronic (Hammett constants) and steric (Tolman cone angles) parameters. Reaction feasibility is validated via small-scale pilot studies .

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